1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Description
1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety via an ethanone group. Triazolopyridazine derivatives are recognized for their ability to engage in bivalent interactions with bromodomain-containing proteins like BRD4, which are critical in transcriptional regulation and cancer progression .
Properties
Molecular Formula |
C11H14N6O |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14N6O/c1-9(18)15-4-6-16(7-5-15)11-3-2-10-13-12-8-17(10)14-11/h2-3,8H,4-7H2,1H3 |
InChI Key |
FOTGYGOEMNKKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Modifications
The following compounds share the triazolopyridazine core but differ in substituents, linker regions, and biological targets:
Compound A : (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
- Structure : Bivalent triazolopyridazine with a methoxy group, piperidine linker, and dimethylpiperazine tail.
- Activity: Potent BET bromodomain inhibitor (BRD4 IC₅₀ = 0.6 nM) with bivalent binding, enhancing transcriptional repression of oncogenes like c-Myc. Demonstrated tumor growth inhibition in xenograft models .
- Pharmacokinetics (PK) : High oral bioavailability and sustained target engagement due to optimized lipophilicity and solubility .
Compound B : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
- Structure: Monovalent triazolopyridazine with cyclopropyl and ethenesulfonyl-piperazine substituents.
- Activity : Caspase-8 potentiator in TRAIL-induced apoptosis studies (tested at 20–80 μM) but lacks bromodomain specificity .
- Limitations : Lower potency in epigenetic targets compared to bivalent BET inhibitors.
Compound C : 1-(4-(2-(4-(1-(3-Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone
- Structure: Features a trifluoromethyl group on the triazolopyridazine and a phenoxyethyl-piperazine linker.
Compound D : N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Structural-Activity Relationship (SAR) Analysis
| Feature | 1-[4-(Triazolopyridazin-6-yl)piperazin-1-yl]ethanone | AZD5153 (Compound A) | Compound B | Compound D |
|---|---|---|---|---|
| Core Structure | Triazolopyridazine | Triazolopyridazine | Triazolopyridazine | Triazolopyridazine |
| Key Substituents | Ethanone-piperazine | Methoxy-piperidine | Cyclopropyl-ethenesulfonyl | Chlorophenyl-piperazine |
| Binding Mode | Monovalent | Bivalent | Monovalent | Monovalent |
| BRD4 IC₅₀ | Not reported | 0.6 nM | >10,000 nM | ~50 nM |
| Selectivity | Unknown | High for BET proteins | Low | Moderate |
| PK Profile | Undetermined | F = 80%, t₁/₂ = 6–8 hr | Poor solubility | Limited data |
Key Observations:
Bivalent vs. Monovalent Binding: AZD5153’s bivalent design enables simultaneous engagement of two bromodomains, enhancing potency and duration of action compared to monovalent analogues like Compound D .
Substituent Effects: Methoxy (AZD5153) and trifluoromethyl (Compound C) groups improve solubility and metabolic stability. Ethanone-piperazine (target compound) may reduce steric hindrance but lacks the optimized linker length seen in AZD5153 .
Linker Flexibility: AZD5153’s phenoxyethyl linker allows optimal spacing for bivalent binding, a feature absent in shorter or rigid linkers (e.g., Compound B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
